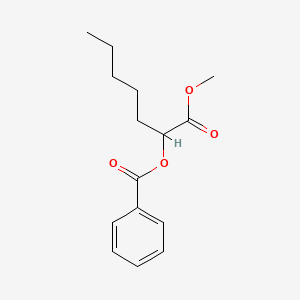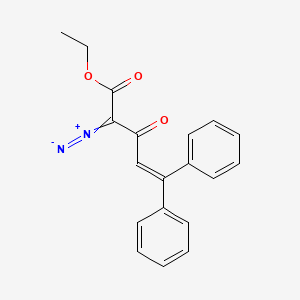![molecular formula C12H12N2O2S B14397749 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one CAS No. 88090-99-7](/img/structure/B14397749.png)
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the desired thiadiazole derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and pain . The compound also interacts with DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells . Additionally, it can modulate neurotransmitter levels, contributing to its potential use in treating neurological disorders .
Comparison with Similar Compounds
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one can be compared with other thiadiazole derivatives such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has similar structural features but includes a triazole ring, which may confer different biological activities.
Methedrone (para-methoxymethcathinone): Although structurally different, this compound shares the methoxyphenyl group and exhibits stimulant properties.
4-Methoxyamphetamine: Another compound with a methoxyphenyl group, known for its psychoactive effects.
The uniqueness of this compound lies in its combination of the thiadiazole ring and the methoxyphenyl group, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
88090-99-7 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one |
InChI |
InChI=1S/C12H12N2O2S/c1-8(15)7-11-13-12(14-17-11)9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3 |
InChI Key |
RAEYLYBEAYCCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC(=NS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


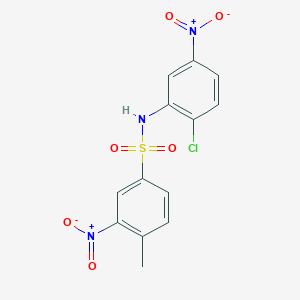
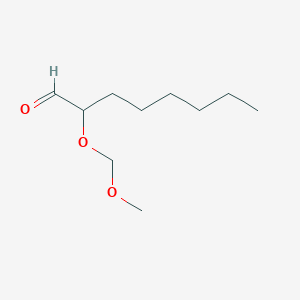
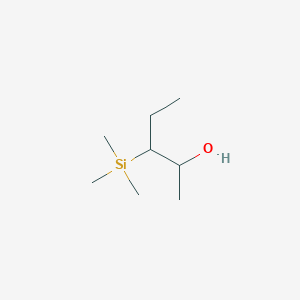
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)
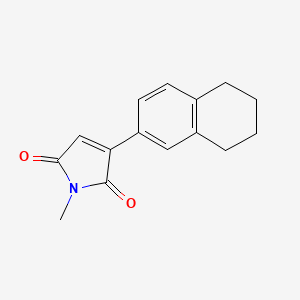
![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)



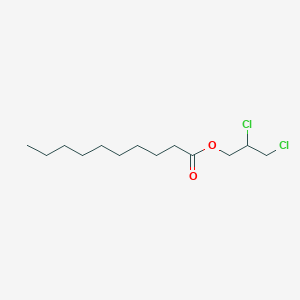
![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)
